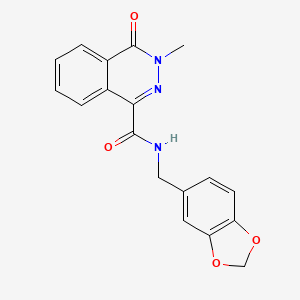![molecular formula C18H22N2O6S B11129817 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)alaninamide](/img/structure/B11129817.png)
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[(3,4-Dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)alaninamide is a synthetic organic compound characterized by its complex structure, which includes both sulfonyl and methoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)alaninamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzenesulfonyl chloride and 4-methoxyaniline.
Formation of Intermediate: The first step involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base like triethylamine to form an intermediate sulfonamide.
Coupling Reaction: The intermediate is then coupled with alanine or its derivatives using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
In an industrial setting, the production of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)alaninamide would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)alaninamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)alaninamide exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Therapeutic Effects: It may interact with specific molecular targets, such as receptors or signaling pathways, to exert anti-inflammatory or anticancer effects.
相似化合物的比较
Similar Compounds
- **N-(2,5-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N-ethyl-N~2~-(3-methoxybenzyl)alaninamide .
- **N~3~-[(3,4-Dimethoxyphenyl)sulfonyl]-N-[2-(4-morpholinylsulfonyl)ethyl]-β-alaninamide .
Uniqueness
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
属性
分子式 |
C18H22N2O6S |
|---|---|
分子量 |
394.4 g/mol |
IUPAC 名称 |
2-[(3,4-dimethoxyphenyl)sulfonylamino]-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C18H22N2O6S/c1-12(18(21)19-13-5-7-14(24-2)8-6-13)20-27(22,23)15-9-10-16(25-3)17(11-15)26-4/h5-12,20H,1-4H3,(H,19,21) |
InChI 键 |
PDSODBSZDBWIJX-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-1-isopropyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B11129746.png)
![methyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}acetate](/img/structure/B11129748.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11129753.png)
![4-chloro-N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11129765.png)
![(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11129772.png)
![3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide](/img/structure/B11129779.png)
![Dimethyl 4-{4-[(2-furylcarbonyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11129791.png)
![N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide](/img/structure/B11129792.png)
![{1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone](/img/structure/B11129800.png)
![N-(4-methoxybenzyl)-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B11129802.png)
![(5Z)-2-(4-butoxyphenyl)-5-[4-(heptyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11129805.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11129810.png)
![N-(furan-2-ylmethyl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B11129826.png)

